3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Overview
Description
“3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C12H13BrFNO and a molecular weight of 286.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidin-2-one ring attached to a bromo-fluorophenyl ethyl group . The exact three-dimensional structure and other details could not be found in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 286.14 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis as an Intermediate : 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its analog, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Crystal Structure Analysis
- Crystal Structures of Derivatives : The crystal structures of various derivatives, such as ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylates, provide insights into the molecular configurations and interactions of these compounds. The derivatives display distinct crystal systems and configurations, contributing to the understanding of their physical and chemical properties (Shalaby et al., 2014).
Biological and Medicinal Research
- Antimicrobial Activities : Some derivatives of this compound exhibit significant antimicrobial activities. Research has shown that various synthesized compounds have substantial antibacterial and antifungal properties against pathogenic strains (Abdel‐Wadood et al., 2014).
Potential Applications in Non-Linear Optics
- Non-Linear Optical Properties : Some derivatives show promise in non-linear optics due to their high hyperpolarizability, which is crucial for materials used in this field. Studies involving derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) have demonstrated significant potential in this area (Murthy et al., 2017).
Future Directions
The future directions for “3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors and the stereochemistry of the pyrrolidine ring .
Properties
IUPAC Name |
3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-8(9-2-4-10(14)5-3-9)15-7-6-11(13)12(15)16/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJANZAHNNZICIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.